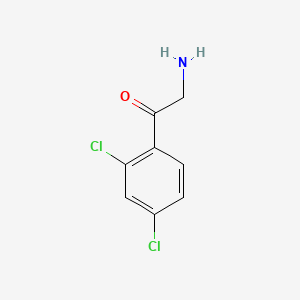2-Amino-2',4'-dichloroacetophenone
CAS No.: 5614-33-5
Cat. No.: VC13306380
Molecular Formula: C8H7Cl2NO
Molecular Weight: 204.05 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 5614-33-5 |
|---|---|
| Molecular Formula | C8H7Cl2NO |
| Molecular Weight | 204.05 g/mol |
| IUPAC Name | 2-amino-1-(2,4-dichlorophenyl)ethanone |
| Standard InChI | InChI=1S/C8H7Cl2NO/c9-5-1-2-6(7(10)3-5)8(12)4-11/h1-3H,4,11H2 |
| Standard InChI Key | VYQSJEQBJVHARP-UHFFFAOYSA-N |
| SMILES | C1=CC(=C(C=C1Cl)Cl)C(=O)CN |
| Canonical SMILES | C1=CC(=C(C=C1Cl)Cl)C(=O)CN |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
2-Amino-2',4'-dichloroacetophenone features a phenyl ring substituted with chlorine atoms at the 2' and 4' positions and an acetophenone backbone modified by an amino group at the 2-position (Figure 1). This arrangement creates a planar structure with polar functional groups that influence its solubility and reactivity.
Table 1: Key Physicochemical Parameters
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 240.514 g/mol | |
| Density | 1.373 g/cm³ | |
| Boiling Point | 306.4°C at 760 mmHg | |
| Solubility | Low in water; soluble in polar organic solvents (e.g., ethanol, DMSO) |
The compound’s low water solubility aligns with its hydrophobic aromatic backbone, while its amino and ketone groups enable participation in hydrogen bonding and nucleophilic reactions.
Synthesis and Production Methods
Table 2: Representative Chlorination Conditions
| Parameter | Value | Source |
|---|---|---|
| Solvent | Anhydrous ethyl alcohol | |
| Temperature | 0–10°C | |
| Chlorine Equivalents | 2.0–2.5 molar equivalents | |
| Reaction Time | Until completion (monitored by TLC) |
Purification and Isolation
Post-synthesis purification typically involves recrystallization from ethanol or column chromatography. The compound’s crystalline structure and moderate polarity facilitate isolation with yields exceeding 70% under optimized conditions .
Chemical Reactivity and Functionalization
Nucleophilic Substitution
The amino group at the 2-position acts as a nucleophile, enabling reactions with electrophiles such as alkyl halides or acyl chlorides. For instance, N-alkylation reactions under microwave irradiation have been reported for analogous compounds, yielding derivatives with enhanced biological activity .
Reduction and Oxidation
The ketone moiety is susceptible to reduction, forming secondary alcohols. Sodium borohydride (NaBH₄) in methanol reduces the carbonyl group to a hydroxyl group, producing 2-amino-2',4'-dichlorophenethyl alcohol—a potential intermediate for pharmaceutical agents . Conversely, oxidation with potassium permanganate (KMnO₄) could cleave the aromatic ring, though such reactions are less common due to the compound’s stability.
Applications in Pharmaceutical and Industrial Contexts
Pharmaceutical Intermediate
2-Amino-2',4'-dichloroacetophenone is a precursor in synthesizing β-adrenergic agonists and antipsychotic agents. For example, its reduced form, 2-amino-2',4'-dichlorophenethyl alcohol, has been investigated for growth-promoting effects in livestock, mirroring applications of structurally related compounds .
Agrochemical Development
The compound’s chlorine substituents enhance lipophilicity, making it a candidate for pesticide formulations. Derivatives have shown insecticidal activity against lepidopteran pests, though further toxicological studies are needed .
Biological Activity and Mechanistic Insights
Enzyme Interactions
Preliminary studies suggest that glutathione-dependent cytosolic enzymes in hepatic and renal tissues may metabolize the compound via reductive pathways . This biotransformation could generate reactive intermediates, necessitating caution in handling.
Future Research Directions
-
Synthetic Optimization: Developing catalytic chlorination methods to improve yield and reduce halogen waste.
-
Biological Screening: Evaluating the compound’s efficacy in neurodegenerative disease models, leveraging its structural similarity to acetylcholinesterase inhibitors.
-
Green Chemistry: Exploring solvent-free or aqueous-phase reactions to enhance sustainability.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume